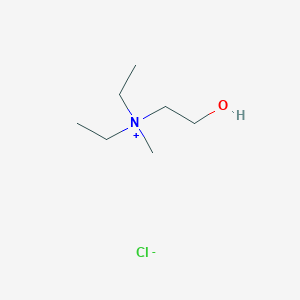
2-Chloro-4-hydroxypyridine
Vue d'ensemble
Description
2-Chloro-4-hydroxypyridine is a chemical compound with the molecular formula C5H4ClNO . It has a molecular weight of 129.55 . It is a solid substance that is white to light yellow to light orange in color .
Synthesis Analysis
The synthesis of 2-Chloro-4-hydroxypyridine can be achieved through various methods. One such method involves the reaction of 2-chloro-6-hydroxypyridine with [Ru(N^N) 2 Cl 2] in C 2 H 5 OH/H 2 O in a 1:1 molar ratio . Another method involves the chlorination of hydroxypyrimidines, -pyridines, -quinoxalines, or even -amides using equimolar POCl3 .Molecular Structure Analysis
The InChI code for 2-Chloro-4-hydroxypyridine is 1S/C5H4ClNO/c6-5-3-4(8)1-2-7-5/h1-3H, (H,7,8) . The InChI key is VBEHFOMFHUQAOW-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Chloro-4-hydroxypyridine can undergo various chemical reactions. For instance, it can participate in cross-coupling reactions with aryl bromides, alkyl halides, and other reagents . It can also be involved in the formation of C4-C(sp2) and C4-C(sp3) bonds using organoboron, -zinc, and -magnesium reagents .Physical And Chemical Properties Analysis
2-Chloro-4-hydroxypyridine is a solid at room temperature . It has a melting point range of 169-172°C . It is soluble in methanol . Its density is predicted to be 1.392±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- 2-Chloro-4-hydroxypyridine and its derivatives have been explored in various synthetic processes. For instance, Kolder and Hertog (2010) described the synthesis of 5-chloro derivatives of dihydroxypyridine, studying their reactivity towards bromine and hydrochloric acid solutions (Kolder & Hertog, 2010).
Tautomeric and Conformational Equilibria
- The impact of chlorination on tautomeric and conformational equilibria in hydroxypyridines has been investigated. Calabrese et al. (2017) demonstrated that chlorination significantly influences the predominant tautomeric forms of these compounds (Calabrese et al., 2017).
Reactions with Nitrobenzene and Tautomerism
- Studies on the reactions of hydroxypyridines with 1-chloro-2,4,6-trinitrobenzene have been conducted by Boga et al. (2001), providing insights into the tautomerism and kinetics of these reactions (Boga et al., 2001).
Catalysis and Synthesis Applications
- The use of 2-Chloro-4-hydroxypyridine in catalysis has been explored. For example, Altman and Buchwald (2007) utilized Cu-based catalysts with hydroxypyridines for N-arylation and O-arylation processes, demonstrating their utility in synthetic chemistry (Altman & Buchwald, 2007).
Fluorescence Studies
- The fluorescence behavior of hydroxypyridines, including 2-Chloro-4-hydroxypyridine, has been studied in different solvents, providing insights into their chemical properties. Weisstuch et al. (1975) investigated this aspect, contributing to our understanding of their photophysical properties (Weisstuch et al., 1975).
Alternative Energy Applications
- The design element of 2-hydroxypyridine, closely related to 2-Chloro-4-hydroxypyridine, has been incorporated into synthetic catalysts for alternative energy applications. Moore, Dahl, and Szymczak (2015) discussed the use of such catalysts in lower energy catalytic pathways, highlighting the potential of these compounds in energy-relevant chemistry (Moore, Dahl, & Szymczak, 2015).
Safety And Hazards
2-Chloro-4-hydroxypyridine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-chloro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEHFOMFHUQAOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938117 | |
| Record name | 2-Chloropyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-hydroxypyridine | |
CAS RN |
17368-12-6, 17228-67-0 | |
| Record name | 2-Chloro-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17368-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17228-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloropyridin-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017368126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloropyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloropyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)












